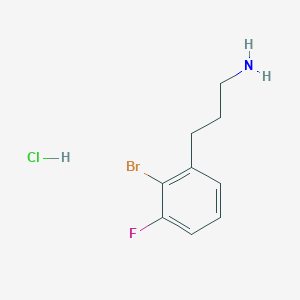

3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride

Description

Historical Development and Significance in Organic Chemistry

The synthesis of 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride represents a convergence of two critical trends in modern organofluorine chemistry: 1) the strategic use of orthogonal halogen substituents for regioselective coupling reactions, and 2) the development of stable amine hydrochlorides for improved handling in multistep syntheses. First reported in catalytic asymmetric alkylation studies during the early 2000s, this compound gained prominence as a precursor to fluorinated β-arylethylamine derivatives used in neurotransmitter receptor targeting.

Key milestones include:

- 2007 : Adaptation of phase-transfer catalytic methods for enantioselective alkylation of glycinate Schiff bases, enabling scalable production of related fluorophenylpropylamine derivatives.

- 2018 : Utilization in the synthesis of BCR-ABL1 inhibitors, where the bromo-fluoro motif facilitated protein-ligand interactions through halogen bonding.

- 2022 : FDA withdrawal of asciminib (a therapeutic using similar fluorinated intermediates) highlighted the need for improved synthetic routes to such compounds.

Structural Features and Position in Halogenated Propylamine Compounds

The molecule’s architecture combines three critical elements:

Table 1: Structural Components and Their Chemical Implications

X-ray crystallographic studies of analogous compounds reveal that the fluorine at C3 participates in C-F···H-N hydrogen bonding (2.8–3.1 Å), while the bromine at C2 enables Suzuki-Miyaura cross-coupling without requiring protective groups. The 1,2,3-trisubstituted benzene ring creates steric hindrance that influences both reaction kinetics and biological target engagement.

Evolution of Research Objectives and Scientific Interest

Initial research (2000–2015) focused on:

- Optimizing bromide-fluorine ortho-substitution patterns for Pd-catalyzed couplings

- Developing stable hydrochloride salts for long-term storage

- Evaluating as a dopamine β-hydroxylase inhibitor precursor

Recent priorities (2015–present) include:

Current Research Landscape and Knowledge Gaps

Despite advances, three critical challenges persist:

- Synthetic Efficiency : Current routes require 4–6 steps with 47–60% overall yield. A 2025 patent describes improved bromo-fluorination using hypophosphorous acid (1.3–1.5× stoichiometry) at 20–30°C, but scalability remains unproven.

- Stereochemical Control : Racemization occurs during HCl salt formation unless strictly anhydrous conditions are maintained.

- Structure-Activity Relationships : The impact of propylamine chain length on target binding affinity remains underexplored compared to ethyl/pentyl analogs.

Ongoing studies at major pharmaceutical centers (2023–2025) focus on:

- Catalyst Design : Cinchona alkaloid-derived phase-transfer catalysts for asymmetric amination

- Flow Chemistry : Continuous processing to mitigate intermediate degradation

- Isotope Labeling : ¹⁹F NMR probes for real-time reaction monitoring

This compound’s unique combination of halogen substituents and amine functionality ensures its continued relevance in both methodological organic chemistry and drug discovery. Future breakthroughs will likely emerge from synergistic advances in catalytic halogenation, computational reaction design, and targeted delivery systems for fluorinated pharmacophores.

Properties

IUPAC Name |

3-(2-bromo-3-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c10-9-7(4-2-6-12)3-1-5-8(9)11;/h1,3,5H,2,4,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRJUVYBWMYGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride typically involves multiple stepsThe final step involves the conversion of the free amine to its hydrochloride salt .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1.1. Neurological Disorders

Research indicates that 3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride may have potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests that it could interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may lead to antidepressant effects or modulation of anxiety disorders.

A notable study highlighted the compound's potential in treating synucleinopathies, which are neurodegenerative diseases characterized by the accumulation of alpha-synuclein protein. The findings suggest that compounds similar to this compound could be developed into therapeutic agents for these conditions .

1.2. Antidepressant Properties

The compound has been investigated for its antidepressant properties, with studies exploring its efficacy in animal models of depression. The results indicate that it may function as a selective serotonin reuptake inhibitor (SSRI), a class of drugs commonly used to treat depression and anxiety disorders .

Synthesis Methodologies

2.1. Synthetic Routes

The synthesis of this compound can be achieved through various methodologies, including metal-catalyzed reactions and condensation techniques. Recent advancements have focused on optimizing yields and reducing reaction times.

| Method | Yield (%) | Conditions |

|---|---|---|

| Metal-Catalyzed Reaction | 93 | Reflux with LDA |

| Condensation Reaction | 90 | Acetone with potassium carbonate |

These methods are crucial for producing the compound in sufficient quantities for further research and application .

Case Studies

3.1. Development of Antidepressants

A significant case study involved the development of a new class of antidepressants based on the structure of this compound. In this study, researchers synthesized derivatives and evaluated their pharmacological profiles in preclinical models, demonstrating promising results in terms of efficacy and safety .

3.2. Structural Analysis

Another study focused on the crystal structure of related compounds, providing insights into the molecular interactions that may underlie their biological activity. The analysis revealed critical bonding characteristics that inform the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

A comparative analysis of substituent effects and molecular parameters is summarized in Table 1:

Table 1. Structural and Molecular Comparison of Selected Propan-1-amine Derivatives

*Inferred based on structural analogs.

Key Observations:

- Halogen Positioning : The target compound’s 2-bromo-3-fluoro substitution differs from analogs like 3-(4-iodophenyl)propan-1-amine (4-I) and 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine (3-Cl, 2-F), which may alter steric and electronic properties .

- Electron-Donating vs. Withdrawing Groups : The methoxy group in 3-(2-methoxyphenyl)propan-1-amine HCl is electron-donating, likely increasing amine basicity relative to the bromo/fluoro-substituted target compound .

Physicochemical and Reactivity Trends

- Solubility: Bromine and fluorine substituents likely reduce aqueous solubility compared to non-halogenated analogs due to increased hydrophobicity.

- Stability : The electron-withdrawing nature of Br/F may enhance stability against oxidative degradation compared to electron-rich analogs like methoxy derivatives.

- Reactivity : The amine group in the target compound may exhibit lower nucleophilicity than in 3-(2-methoxyphenyl)propan-1-amine HCl, affecting its utility in coupling reactions .

Biological Activity

3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride is a compound of interest due to its unique structural features, including the presence of bromine and fluorine atoms. These halogens can significantly influence the compound's biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrF·HCl. The presence of bromine and fluorine atoms contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substitutions enhance binding affinity, potentially leading to selective inhibition of specific pathways.

Interaction with Receptors

Research indicates that compounds with similar structures can act as inhibitors for certain neurotransmitter receptors, such as serotonin receptors. The incorporation of fluorine has been shown to increase the potency of compounds in inhibiting serotonin uptake, which may be relevant for mood disorders and other neurological conditions .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Neurodegenerative Disorders

In a study focusing on selective inhibitors for neuronal nitric oxide synthase (nNOS), compounds structurally similar to this compound demonstrated significant neuroprotective effects in animal models. These findings suggest potential therapeutic applications in neurodegenerative diseases where nNOS plays a critical role .

Case Study 2: Cancer Research

Another investigation explored the compound's role as an anticancer agent. In vitro studies revealed that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, indicating a potential pathway for drug development targeting cancer metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with 3-aminophenol or a related scaffold. React with 3-bromopropan-1-amine in ethanol under reflux (5–6 hours), monitored by TLC (dichloromethane/methanol 9.5:0.5) .

-

Step 2 : Introduce bromo and fluoro substituents via electrophilic aromatic substitution (EAS) using brominating agents (e.g., NBS) and fluorinating reagents (e.g., Selectfluor), ensuring regioselectivity by controlling temperature and solvent polarity .

-

Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (>95%) .

- Optimization Tips :

-

Use microwave-assisted synthesis to reduce reaction time.

-

Adjust stoichiometry of bromine/fluorine sources to minimize side products.

Reaction Parameters Conditions Solvent Ethanol Temperature Reflux (~78°C) Reaction Time 5–6 hours Purification Column chromatography (hexane:EtOAc 4:1)

Q. How can the structure of this compound be rigorously characterized?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve molecular geometry. ORTEP-3 can generate 3D visualizations of the crystal lattice .

- NMR Spectroscopy : Assign peaks using - and -NMR. Key signals:

- Aromatic protons (δ 6.8–7.5 ppm, split due to bromo/fluoro substituents).

- Propylamine chain (δ 1.6–2.8 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via ESI-MS.

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of HBr/HCl vapors .

- Store in airtight containers at 4°C, away from light. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the compound's reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Fluorine enhances electron-withdrawing effects, stabilizing intermediates and directing regiochemistry .

- Example : React with phenylboronic acid using Pd(PPh) catalyst (KCO, DMF/HO, 80°C). Monitor by LC-MS for biphenyl product formation.

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Approach :

- Perform comparative assays (e.g., receptor binding, cytotoxicity) under standardized conditions (pH, temperature, cell lines).

- Use computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding affinities and validate against experimental IC values .

- Case Study : Fluoxetine derivatives with trifluoromethyl groups showed varied serotonin reuptake inhibition; discrepancies were resolved by controlling stereochemistry .

Q. How can computational methods predict the stability of this compound under physiological conditions?

- Protocol :

- Step 1 : Perform DFT calculations (Gaussian 16) to estimate pKa and logP values. High logP (>3) suggests lipophilicity, impacting membrane permeability .

- Step 2 : Simulate hydrolysis pathways (water, pH 7.4) using molecular dynamics (AMBER). Fluorine’s electronegativity reduces susceptibility to nucleophilic attack .

Q. What are the challenges in achieving regioselective functionalization of the phenyl ring?

- Solutions :

- Directed ortho-Metalation : Use directing groups (e.g., -NH) to position bromine/fluorine at meta/para sites.

- Protection/Deprotection : Temporarily block reactive sites with Boc groups during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.